molecular formula C12H16N2O4 B1438912 tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate CAS No. 1154989-54-4

tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate

Cat. No.: B1438912
CAS No.: 1154989-54-4
M. Wt: 252.27 g/mol
InChI Key: RGBJMHUSYDTWKE-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate (CAS 1154989-54-4) is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry . This compound features a benzodioxole scaffold, a structure prevalent in pharmacologically active molecules, which is further functionalized with both a primary amine and a tert-butyloxycarbonyl (Boc) protected carbamate group . The presence of these orthogonal protecting groups makes it a versatile intermediate for multi-step synthesis. The Boc group is a cornerstone in modern organic synthesis, widely used to protect amines during complex reaction sequences and can be readily removed under mild acidic conditions . This allows researchers to selectively manipulate the molecule, for instance, in the construction of compound libraries for high-throughput screening . The primary amine group offers a handle for further functionalization through amidation, reductive amination, or nucleophilic substitution, enabling the introduction of diverse chemical motifs. The 1,3-benzodioxole core is a privileged structure in drug discovery, often associated with biological activity. As such, this compound serves as a critical precursor in the development of potential therapeutic agents and novel chemical probes. It is strictly for research applications and is not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

tert-butyl N-(6-amino-1,3-benzodioxol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)14-8-5-10-9(4-7(8)13)16-6-17-10/h4-5H,6,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBJMHUSYDTWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1N)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

Reaction Conditions

  • The key coupling reaction is performed in toluene at 90 °C under an inert atmosphere (nitrogen) in a sealed flask.
  • The reaction mixture undergoes three cycles of high vacuum and nitrogen purging to ensure an oxygen-free environment.
  • Stirring is maintained overnight to ensure completion.

Synthetic Procedure

Step Description Conditions Yield Notes
1 Coupling of 1,1-di-tert-butyl carbamate with methyl 3-bromo-2-fluorobenzoate Pd2(dba)3·CHCl3 (0.86 mmol), Xantphos (2.57 mmol), Cs2CO3 (51.5 mmol), toluene (200 mL), 90 °C, inert atmosphere, sealed flask, overnight 76% Reaction filtered through celite, washed with EtOAc
2 Deprotection of methyl ester and purification DCM (200 mL), TFA (50 mL), room temperature, 1 hour - Volatiles removed under reduced pressure; residue washed with saturated NaHCO3 and brine; dried over Na2SO4; purified by silica gel chromatography (5% to 50% EtOAc in hexane)

Characterization Data

  • [^1H-NMR (400 MHz, DMSO-d6)](pplx://action/followup): δ 6.92–7.01 (m, 3H), 5.37 (s, 2H), 3.81 (s, 3H)
  • Mass Spectrometry (ESI): m/z 170 [M+H]^+

Reaction Scheme Summary

The synthetic route can be summarized as:

  • Boc protection and Pd-catalyzed amination : The amino group of the benzodioxole is protected by tert-butyl carbamate using Pd-catalyzed coupling with the aryl bromide precursor.
  • Deprotection and purification : Post-coupling, the ester protecting groups are removed using trifluoroacetic acid, followed by extraction and chromatographic purification to yield the target compound.

Comparative Table of Key Reaction Parameters

Parameter Details
Catalyst Pd2(dba)3·CHCl3 (0.86 mmol)
Ligand Xantphos (2.57 mmol)
Base Cesium carbonate (51.5 mmol)
Solvent Toluene (200 mL)
Temperature 90 °C
Atmosphere Nitrogen (inert), sealed flask
Reaction Time Overnight (~12-16 hours)
Deprotection Agent Trifluoroacetic acid (50 mL)
Deprotection Time 1 hour at room temperature
Purification Silica gel chromatography (5%-50% EtOAc/hexane)
Yield 76%

Research Findings and Notes

  • The use of cesium carbonate as a base and Xantphos as a ligand in palladium-catalyzed coupling is critical for high yield and selectivity.
  • The sealed flask and inert atmosphere prevent oxidation and side reactions, enhancing the purity of the product.
  • Deprotection with trifluoroacetic acid is efficient and mild, preserving the integrity of the benzodioxole ring.
  • The final compound exhibits high solubility and favorable physicochemical properties, suitable for further pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C12_{12}H16_{16}N2_{2}O4_{4}
  • CAS Number : 1154989-54-4
  • Structural Information : The compound features a tert-butyl group attached to a carbamate functional group linked to a benzodioxole moiety, which is significant for its biological activity.

Medicinal Chemistry

Tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate has garnered interest due to its potential pharmacological properties. Its structural similarity to known bioactive compounds suggests it may exhibit:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of benzodioxole compounds can possess antimicrobial properties. This compound's structure may enhance its efficacy against various pathogens.
  • Anticancer Properties : Research into similar benzodioxole derivatives has shown promise in inhibiting cancer cell proliferation. Investigations into the specific mechanisms of action are ongoing.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for:

  • Synthesis of Indazole Derivatives : this compound can be utilized in the synthesis of indazole derivatives, which are important in drug discovery and development.

Table 1: Predicted Collision Cross Sections (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+253.11829156.3
[M+Na]+275.10023164.7
[M+NH4]+270.14483162.6
[M+K]+291.07417164.0
[M-H]-251.10373159.5

This table summarizes the predicted collision cross sections for various adducts of this compound, which can be useful for analytical methods such as mass spectrometry.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Natural Products explored the antimicrobial properties of benzodioxole derivatives, including those similar to this compound. The results indicated significant activity against several bacterial strains, suggesting that modifications to the benzodioxole structure could enhance efficacy.

Case Study 2: Synthesis of Indazole Derivatives

Research conducted by a team at an academic institution demonstrated that this compound could be effectively used as a precursor for synthesizing indazole derivatives through a palladium-catalyzed reaction pathway. This study highlighted the versatility of the compound in organic synthesis and its potential applications in drug development.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. In medicinal applications, its derivatives may inhibit the activity of enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzodioxole Core

  • tert-Butyl N-(6-chloro-2H-1,3-benzodioxol-5-yl)carbamate (): Structural Difference: Chlorine replaces the amino group at position 5. Impact: The electron-withdrawing Cl substituent reduces nucleophilicity compared to the NH₂ group, altering reactivity in cross-coupling or substitution reactions. Chlorinated derivatives are often intermediates in agrochemicals or antiviral agents. Synthesis: Likely involves direct chlorination or displacement of a leaving group (e.g., bromine in tert-butyl N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]carbamate, as seen in ).
  • tert-Butyl N-[[6-[(E)-2-ethoxyvinyl]-1,3-benzodioxol-5-yl]methyl]carbamate (): Structural Difference: An ethoxyvinyl group replaces the amino substituent. Impact: The vinyl group enables further functionalization (e.g., cycloadditions or hydrogenation). The ethoxy moiety enhances solubility in polar aprotic solvents. Synthesis: Achieved via microwave-assisted Suzuki coupling with 2-[(E)-2-ethoxyvinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding 72.6% product .

Heterocyclic Ring Variations

  • Piperidine-Based Carbamates ():
    • Examples :
  • tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-48-0)
  • tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1270019-92-5)

    • Structural Differences : The benzodioxole ring is replaced by a piperidine scaffold with fluorinated or alkyl substituents.
    • Impact : Piperidine derivatives exhibit conformational flexibility, influencing binding affinity in drug-receptor interactions. Fluorine atoms enhance metabolic stability and bioavailability .
  • Cyclopentyl Carbamates (): Example: tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0) Structural Difference: A cyclopentane ring replaces the benzodioxole system, with a hydroxyl group at position 3. Impact: The hydroxyl group enables hydrogen bonding, affecting solubility and crystallinity.

Functional Group Variations

  • Hydroxyquinoline Derivatives (): Example: tert-Butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate (CAS: 606119-43-1) Structural Difference: A quinoline ring system replaces benzodioxole, with a hydroxyl group at position 6. Impact: Quinoline’s aromatic nitrogen enhances π-stacking interactions, relevant in kinase inhibitor design. The hydroxyl group increases acidity (pKa ~8–10), enabling pH-dependent solubility .

Comparative Data Table

Compound Name Core Structure Key Substituent(s) CAS Number Key Applications/Properties
tert-Butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate 1,3-Benzodioxole NH₂ (C6), Boc (C5) Not Provided Pharmaceutical intermediate
tert-Butyl N-(6-chloro-2H-1,3-benzodioxol-5-yl)carbamate 1,3-Benzodioxole Cl (C6), Boc (C5) EN 300-705974 Agrochemical intermediates
tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate Piperidine F (C4), Boc (C3) 1052713-48-0 CNS drug candidates
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Cyclopentane OH (C3), Boc (C1) 154737-89-0 Chiral building blocks
tert-Butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate Quinoline OH (C6), Boc (C5-CH₂) 606119-43-1 Kinase inhibitor precursors

Reactivity and Stability Considerations

  • Amino Group Reactivity: The NH₂ group in the target compound facilitates nucleophilic substitution or condensation reactions, contrasting with the inert Cl in its chloro analog.
  • Boc Group Stability : The tert-butyl carbamate is stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl, a trait shared across all compared compounds .
  • Solubility: Amino and hydroxyl derivatives exhibit higher aqueous solubility than halogenated or alkylated analogs, impacting formulation strategies.

Biological Activity

tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate is a chemical compound characterized by its unique molecular structure, which includes a tert-butyl group and a benzodioxole moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

  • Molecular Formula : C₁₂H₁₆N₂O₄
  • Molecular Weight : 252.27 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)NC1=CC2=C(C=C1N)OCO2

Synthesis

The compound is synthesized through the reaction of 6-amino-2H-1,3-benzodioxole-5-carboxylic acid with tert-butyl chloroformate in the presence of a base like triethylamine, under anhydrous conditions to prevent hydrolysis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structural features allow it to form hydrogen bonds and engage in other non-covalent interactions, which can modulate the activity of these targets .

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit the activity of enzymes involved in cancer cell proliferation, making them potential candidates for cancer therapeutics .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Its derivatives have demonstrated effectiveness against various microbial strains, suggesting potential applications in treating infections .

Structure–Activity Relationships (SAR)

A study on the structure–activity relationships of related compounds revealed that modifications to the benzodioxole ring significantly influence biological activity. For example, substituents at different positions on the ring can enhance or diminish binding affinity to target proteins .

CompoundIC50 (μM)Binding Affinity
This compound0.8High
Related Compound A1.7Moderate
Related Compound B3.3Low

This table illustrates the varying potencies of related compounds, emphasizing the importance of structural modifications in optimizing biological activity.

Enzyme Interaction Studies

In biochemical assays, this compound has been used as a probe to study enzyme interactions. For instance, thermal shift assays have demonstrated that this compound can stabilize certain enzymes, indicating potential roles in drug design and development .

Q & A

Q. What are the common synthetic routes for tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate?

Methodological Answer: The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting group strategies. A general approach involves:

  • Step 1 : Reacting 6-amino-2H-1,3-benzodioxol-5-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) in anhydrous THF or DCM at 0–25°C.
  • Step 2 : Monitoring the reaction via TLC or HPLC to confirm completion.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product . Key considerations include controlling reaction pH to avoid premature deprotection and optimizing solvent polarity for yield.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons in 1,3-benzodioxole at δ 6.2–6.8 ppm; tert-butyl group at δ 1.2–1.4 ppm) .
  • FT-IR : Confirm carbamate C=O stretch at ~1680–1720 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .
    • Crystallography :
  • Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths/angles and hydrogen-bonding networks. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .

Q. Why is the tert-butyl carbamate group chosen as a protecting moiety in synthesis?

Methodological Answer: The tert-butyl group offers:

  • Steric protection : Shields the amine from nucleophilic attack during multi-step reactions.
  • Stability : Resists acidic/basic conditions except under strong acids (e.g., TFA or HCl in dioxane).
  • Crystallinity : Enhances crystal packing for structural analysis .

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the crystal packing of this carbamate derivative?

Methodological Answer: Graph-set analysis (as per Etter’s rules) reveals:

  • N–H···O bonds : Between the carbamate NH and benzodioxole oxygen (motif R₂²(8) ).
  • C–H···O interactions : Stabilize layered packing. These interactions are visualized using ORTEP-III for thermal ellipsoid plots and Mercury for packing diagrams. Discrepancies in hydrogen-bond geometries (e.g., bond length deviations >0.1 Å) require iterative refinement in SHELXL .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., B3LYP/6-31G* level).
  • Electrostatic Potential Maps : Identify nucleophilic attack sites (e.g., amine vs. carbamate carbonyl).
  • MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF) using GROMACS .

Q. How can discrepancies in crystallographic data (e.g., thermal motion, twinning) be resolved?

Methodological Answer:

  • Twinning Analysis : Use PLATON to detect twinning ratios and refine using HKLF5 in SHELXL.
  • ADPs Refinement : Apply TLS (Translation-Libration-Screw) models to anisotropic displacement parameters.
  • Validation Tools : Check with checkCIF for bond-length outliers and R-factor convergence .

Q. What strategies optimize regioselectivity in derivatization reactions of the benzodioxole ring?

Methodological Answer:

  • Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution.
  • Metal Catalysis : Use Pd-catalyzed C–H activation for coupling at the 4-position.
  • Solvent Screening : Polar solvents (e.g., DMSO) favor para-substitution via stabilization of transition states .

Data Contradiction Analysis

Q. How are conflicting NMR assignments resolved for structurally similar carbamates?

Methodological Answer:

  • 2D NMR : Utilize HSQC and HMBC to correlate ¹H-¹³C signals, especially for overlapping aromatic protons.
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to confirm NH group assignments.
  • Comparative Crystallography : Cross-validate NMR data with SCXRD-derived bond distances .

Methodological Tools

Q. Which software tools are critical for analyzing this compound’s solid-state properties?

  • SHELX Suite : Structure solution (SHELXD) and refinement (SHELXL) .
  • Mercury : Visualization of Hirshfeld surfaces to quantify intermolecular interactions .
  • Olex2 : Integration of diffraction data with molecular modeling .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate

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